Dimethylcarbamoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c1-5(2)3(4)6/h1-2H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIMEMSDCNDGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020512 | |
| Record name | Dimethylcarbamoyl chloride | |
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Molecular Weight |
107.54 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylcarbamoyl chloride appears as a colorless to yellow liquid with a pungent odor. Burns to skin, eyes and mucous membranes. A lachrymator. Used to make dyes and pharmaceuticals., Clear, colorless liquid; [NIOSH] Noxious odor; [ACGIH], Clear, colorless liquid. | |
| Record name | DIMETHYLCARBAMOYL CHLORIDE | |
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| Record name | Dimethyl carbamoyl chloride | |
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| Record name | DIMETHYL CARBAMOYL CHLORIDE | |
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| Record name | Dimethyl carbamoyl chloride | |
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Boiling Point |
329 to 333 °F at 760 mmHg (NTP, 1992), 167 °C, 329 °F | |
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| Record name | DIMETHYL CARBAMOYL CHLORIDE | |
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Flash Point |
155 °F (NTP, 1992), Flash point: not available, 155 °F | |
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| Record name | Dimethyl carbamoyl chloride | |
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| Record name | Dimethyl carbamoyl chloride | |
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Solubility |
Decomposes (NTP, 1992), Reacts | |
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| Record name | Dimethyl carbamoyl chloride | |
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Density |
1.168 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.168 g/cu cm @ 25 °C, 1.17 | |
| Record name | DIMETHYLCARBAMOYL CHLORIDE | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Density |
3.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.73 (Air = 1), 3.73 | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Pressure |
1.95 [mmHg], 1.95 mm Hg @ 25 °C | |
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Color/Form |
Clear, colorless liquid. | |
CAS No. |
79-44-7 | |
| Record name | DIMETHYLCARBAMOYL CHLORIDE | |
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| Record name | Carbamic chloride, N,N-dimethyl- | |
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| Record name | Carbamoyl chloride, dimethyl- | |
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Melting Point |
-27 °F (NTP, 1992), -33 °C, -27 °F | |
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Synthetic Methodologies and Process Chemistry of Dimethylcarbamoyl Chloride
Phosgene-Mediated Synthesis Routes for Dimethylcarbamoyl Chloride Production
The reaction involving phosgene (B1210022) represents a primary and historically significant method for the production of this compound. These processes are notable for their high efficiency, although they require careful handling of the highly toxic phosgene gas.
The industrial production of this compound can be efficiently achieved by reacting gaseous dimethylamine (B145610) with phosgene in a flow reactor at elevated temperatures. This method, first reported in 1879, can produce high yields of DMCC. wikipedia.org To optimize the reaction and suppress the formation of urea (B33335) by-products, an excess of phosgene is typically used. wikipedia.orgallfordrugs.com For instance, a process utilizing a microreactor at 200 °C has demonstrated yields as high as 96.2%. chemicalbook.com
Table 1: Gaseous Phase Synthesis of DMCC from Phosgene and Dimethylamine
| Parameter | Value | Reference(s) |
|---|---|---|
| Reactants | Gaseous Dimethylamine, Phosgene | wikipedia.orgchemicalbook.com |
| Reaction Temperature | 200 °C to 275 °C | wikipedia.orgchemicalbook.com |
| Phosgene to Dimethylamine Ratio | 3:1 (to suppress urea formation) | wikipedia.orgallfordrugs.com |
| Reported Yield | 90% - 96.2% | wikipedia.orgallfordrugs.comchemicalbook.com |
For laboratory-scale synthesis, the hazardous nature of phosgene gas can be mitigated by using its safer liquid (diphosgene) or solid (triphosgene) substitutes. wikipedia.orgasianpubs.org The reaction can be performed with an aqueous solution of dimethylamine in a two-phase system, such as benzene-xylene and water. wikipedia.orgallfordrugs.com An acid scavenger, like sodium hydroxide (B78521), is added to the stirred reactor to neutralize the hydrochloric acid formed during the reaction. wikipedia.org However, this method generally results in considerably lower yields, around 56%, primarily due to the hydrolysis sensitivity of the this compound product in the aqueous environment. wikipedia.orgallfordrugs.com Triphosgene (B27547), a stable solid, is increasingly favored as it is safer to handle, transport, and store, and can be precisely weighed for reactions. asianpubs.org
An alternative phosgene-based route involves the reaction of phosgene with trimethylamine (B31210). wikipedia.orgallfordrugs.com This process also produces methyl chloride as a co-product. wikipedia.org A significant improvement for this method involves carrying out the reaction in the gaseous phase at elevated temperatures, which is well-suited for large-scale production and avoids issues like reactor plugging that can occur in liquid-phase reactions. google.com Operating at temperatures between 50 °C and 150 °C in the vapor phase can result in nearly quantitative yields based on the trimethylamine used. google.com
Table 2: Vapor Phase Synthesis of DMCC from Phosgene and Trimethylamine
| Parameter | Value | Reference(s) |
|---|---|---|
| Reactants | Gaseous Trimethylamine, Phosgene | google.com |
| Reaction Temperature | 50 °C - 150 °C | google.com |
| Pressure | Atmospheric | google.com |
| Co-product | Methyl Chloride | wikipedia.orggoogle.com |
Non-Phosgene Synthetic Pathways to this compound
Concerns over the use of phosgene have driven research into alternative synthetic routes for DMCC. These pathways often utilize different chlorinating agents or starting materials.
This compound can be formed from the reaction of N,N-dimethylformamide (DMF) with thionyl chloride. bloomtechz.com This reaction is often identified as a source of DMCC as a minor by-product when DMF is used as a catalyst in conjunction with thionyl chloride, for example, in the conversion of carboxylic acids to acyl chlorides. wikipedia.orgacs.orgacs.org The formation of even small amounts of DMCC (up to a few thousand parts per million) is a consideration in these reactions. acs.orgacs.org The proposed mechanism involves the initial reaction of DMF with the chlorinating agent. acs.orgresearchgate.net
The formation of this compound is not limited to thionyl chloride when N,N-dimethylformamide is present. Other chlorinating agents can also react with DMF to produce DMCC. acs.orgacs.org Studies investigating the Vilsmeier-Haack reaction have shown that the quantity of DMCC formed is dependent on the specific chlorinating agent used. wikipedia.orgresearchgate.net The reactivity for forming DMCC follows a distinct order, with thionyl chloride being the most reactive, followed by oxalyl chloride, and then phosphorus oxychloride. wikipedia.orgresearchgate.net The presence of a base tends to increase the amount of DMCC formed. researchgate.net Another non-phosgene process involves the carbonylation of chlorodimethylamine using a palladium catalyst under pressure at room temperature, which converts it almost quantitatively to this compound. wikipedia.org
Table 3: Reactivity of Chlorinating Agents with DMF in DMCC Formation
| Chlorinating Agent | Relative Activity in DMCC Formation | Reference(s) |
|---|---|---|
| Thionyl chloride | Highest | wikipedia.orgresearchgate.net |
| Oxalyl chloride | Medium | wikipedia.orgresearchgate.net |
Palladium-Catalyzed Carbonylation Routes to this compound
A more contemporary and efficient approach to synthesizing this compound involves palladium-catalyzed carbonylation. This method offers a high-yield pathway that circumvents some of the drawbacks associated with traditional phosgene-based processes. One notable process is the carbonylation of chlorodimethylamine. In this reaction, chlorodimethylamine is treated with carbon monoxide under pressure at room temperature in the presence of a palladium catalyst. wikipedia.org This method is reported to convert chlorodimethylamine almost quantitatively to this compound. wikipedia.org
The catalytic cycle for such reactions, while not detailed specifically for DMCC in the provided results, generally involves the oxidative addition of the substrate to a palladium(0) complex, followed by migratory insertion of carbon monoxide, and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.gov These palladium-catalyzed routes are part of a broader class of carbonylation reactions used to synthesize various amides, esters, and other carboxylic acid derivatives, which are valuable in the pharmaceutical and agrochemical industries. nih.gov The use of specialized ligands, such as bidentate phosphine (B1218219) ligands, can be crucial in optimizing these reactions, particularly for less reactive or more complex substrates. researchgate.net
Mechanistic Studies of this compound Formation Reactions
This compound is notably formed as a minor byproduct in Vilsmeier-Haack reactions, where N,N-dimethylformamide (DMF) is used as a reagent or catalyst. wikipedia.org Understanding the mechanism of its formation is critical for controlling its presence in reaction mixtures.
Proposed Mechanisms in Vilsmeier Reactions Involving Dimethylformamide and Chlorinating Reagents
The Vilsmeier-Haack reaction is primarily used for the formylation of electron-rich aromatic compounds. organic-chemistry.orgname-reaction.com The key reactive species, the Vilsmeier reagent (an N,N-dimethylchloroiminium ion), is generated in situ from the reaction of DMF with a chlorinating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride. jk-sci.comtcichemicals.comwikipedia.org
The formation of the Vilsmeier reagent begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic chlorinating agent (e.g., phosphorus oxychloride). youtube.com This is followed by the elimination of a leaving group, leading to the formation of the electrophilic chloroiminium cation, [CH₃)₂N=CHCl]⁺. wikipedia.orgyoutube.com
It is during the formation of this Vilsmeier reagent that this compound can be generated as a byproduct. wikipedia.org The proposed mechanism suggests that the intermediate formed from DMF and the chlorinating agent can rearrange or react further to yield DMCC. For instance, with thionyl chloride, an intermediate is formed which can then break down to produce DMCC, sulfur dioxide, and other byproducts. bloomtechz.com The amount of DMCC formed is often small, but its presence is a significant concern due to its toxicity. allfordrugs.com
Role of Reaction Conditions in Influencing this compound Yield and Byproduct Formation
The quantity of this compound formed during Vilsmeier reactions is highly dependent on the specific reaction conditions employed. Key factors include the choice of chlorinating agent, the presence of basic substances, and temperature.
Influence of Chlorinating Reagent: Research has shown a clear trend in the propensity of different chlorinating agents to generate DMCC. The reactivity order is: thionyl chloride > oxalyl chloride > phosphorus oxychloride. wikipedia.orgacs.orgresearchgate.net In controlled studies, reactions using thionyl chloride produced the highest concentrations of DMCC, while those with phosphorus oxychloride produced the lowest, often below the limit of detection. acs.orgresearchgate.net
Influence of Base: The presence of a base in the reaction mixture has been observed to increase the formation of DMCC. wikipedia.orgacs.orgresearchgate.net
Hydrolysis During Workup: A crucial aspect of controlling DMCC levels is the aqueous workup procedure following the reaction. This compound is sensitive to hydrolysis and decomposes rapidly in water, breaking down into dimethylamine, hydrochloric acid, and carbon dioxide. nih.gov Studies have demonstrated that under typical aqueous workup conditions, the concentration of DMCC can be reduced to less than 3 ppm, significantly mitigating the health risk associated with its presence in the final product. allfordrugs.comacs.orgresearchgate.net
Below is a data table summarizing the findings from a study on DMCC formation with different reagents.
| Chlorinating Reagent | Base Present | DMCC Concentration (ppm) in Reaction Mixture | DMCC Concentration (ppm) after Aqueous Workup |
| Thionyl Chloride | No | ~15-20 | < 3 |
| Oxalyl Chloride | No | Lower than Thionyl Chloride | < 3 |
| Phosphorus Oxychloride | No | ~0-5 | < 3 |
| Thionyl Chloride | Yes | Higher than without base | < 3 |
This table is generated based on qualitative and quantitative findings from cited research. wikipedia.orgacs.orgresearchgate.net
Industrial and Laboratory-Scale Production Optimization and Challenges
The production of this compound, both on a large industrial scale and in a laboratory setting, involves distinct methodologies and challenges, primarily centered on maximizing yield and ensuring safety.
Industrial-Scale Production: Historically, the primary industrial method for producing DMCC is the reaction of phosgene with dimethylamine. wikipedia.org A high-yield (around 90%) vapor-phase process involves reacting gaseous dimethylamine with an excess of phosgene at high temperatures (e.g., 275 °C) in a flow reactor. wikipedia.orgallfordrugs.com Using an excess of phosgene is crucial to suppress the formation of tetramethylurea as a byproduct. wikipedia.org Another industrial method involves reacting trimethylamine with phosgene. google.com
Challenges in industrial production include:
Toxicity of Reagents: Phosgene is an extremely toxic gas, requiring stringent safety protocols for handling and storage. google.com
Byproduct Formation: The formation of byproducts like tetramethylammonium (B1211777) chloride and the need for their separation can complicate the process. google.com
Corrosion: The reactants and the product are corrosive, necessitating specialized equipment. allfordrugs.com
Laboratory-Scale Production: On a laboratory scale, DMCC can also be prepared using phosgene or its safer liquid alternatives, diphosgene and triphosgene. wikipedia.org A common lab procedure involves reacting an aqueous solution of dimethylamine with diphosgene or triphosgene in a two-phase system (e.g., benzene-xylene and water) with a base like sodium hydroxide to act as an acid scavenger. wikipedia.orgallfordrugs.com
Challenges in laboratory-scale synthesis include:
Hydrolysis: DMCC is highly susceptible to hydrolysis. The yields in two-phase aqueous systems are often considerably lower (around 56%) than in gas-phase reactions due to the decomposition of the product in the presence of water. wikipedia.orgallfordrugs.com
Safety: Despite using phosgene surrogates, the high toxicity and carcinogenic nature of DMCC itself demand that all manipulations be carried out with extreme caution under effective ventilation. wikipedia.org
Optimization: Achieving high purity and yield requires careful control of reaction conditions, such as temperature and the rate of addition of reagents, to minimize side reactions and product decomposition. bloomtechz.com
Chemical Reactivity and Reaction Mechanisms of Dimethylcarbamoyl Chloride
Nucleophilic Acyl Substitution Reactions with Oxygen-Containing Nucleophiles
DMCC readily reacts with a variety of oxygen-containing nucleophiles. The general mechanism follows the nucleophilic acyl substitution pathway, where the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. chemguide.co.uklibretexts.org
A primary application of dimethylcarbamoyl chloride is its reaction with alcohols and phenols to form stable N,N-dimethylcarbamate esters. wikipedia.orgnih.gov This transformation is widely employed in the synthesis of compounds with pharmacological and pesticidal activities. wikipedia.orgallfordrugs.com
The reaction involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon of DMCC. chemguide.co.uk While the reaction with alcohols is typically vigorous, the reaction with phenols can be slightly less so due to the delocalization of the oxygen's lone pair into the benzene (B151609) ring, which reduces its nucleophilicity. chemguide.co.ukmdpi.com The general reaction proceeds as follows:
Reaction with Alcohols: R-OH + (CH₃)₂NCOCl → (CH₃)₂NCOOR + HCl
Reaction with Phenols: Ar-OH + (CH₃)₂NCOCl → (CH₃)₂NCOOAr + HCl
These reactions produce the corresponding carbamate (B1207046) ester and hydrogen chloride gas. chemguide.co.uk
Table 1: Examples of N,N-Dimethylcarbamate Formation
| Nucleophile | Product | Application/Note |
|---|---|---|
| 3-Hydroxypyridine (B118123) | Pyridostigmine precursor | Used in pharmaceuticals allfordrugs.com |
| Phenol | Phenyl dimethylcarbamate (B8479999) | General reaction example chemguide.co.uk |
This compound also undergoes nucleophilic acyl substitution with oximes (R₂C=NOH). wikipedia.orgallfordrugs.comchemicalbook.com The nitrogen atom of the oxime acts as the nucleophile, attacking the carbonyl carbon of DMCC. This reaction results in the formation of the corresponding O-(dimethylcarbamoyl)oximes, which are a class of carbamates. This reaction is significant in the synthesis of certain pesticides where the carbamate moiety is crucial for their biological activity. chemicalbook.com
Reactions with Sulfur-Containing Nucleophiles: Synthesis of Thiolourethanes
When this compound is treated with sulfur-containing nucleophiles, such as thiols (R-SH), it yields thiolourethanes, also known as thiocarbamates. wikipedia.orgallfordrugs.comchemicalbook.com The reaction mechanism is analogous to that with alcohols and phenols, involving the nucleophilic attack of the sulfur atom on the carbonyl carbon.
Reaction with Thiols: R-SH + (CH₃)₂NCOCl → (CH₃)₂NCOSR + HCl
This reaction provides a direct route to S-alkyl or S-aryl dimethylthiocarbamates.
Aminolysis Reactions Leading to Substituted Ureas
The reaction of this compound with nitrogen-based nucleophiles like primary and secondary amines, as well as hydroxylamines, is a fundamental method for synthesizing substituted ureas. wikipedia.orgallfordrugs.comchemicalbook.com
This compound reacts with primary (R-NH₂) and secondary (R₂NH) amines in an aminolysis reaction to produce N,N-dimethyl-N'-substituted or N,N-dimethyl-N',N'-disubstituted ureas. nih.gov The reaction proceeds via a nucleophilic attack of the amine's nitrogen on the carbonyl carbon of DMCC.
Reaction with Primary Amines: R-NH₂ + (CH₃)₂NCOCl → (CH₃)₂NCONHR + HCl
Reaction with Secondary Amines: R₂NH + (CH₃)₂NCOCl → (CH₃)₂NCONR₂ + HCl
Mechanistic studies in low-polarity solvents have indicated a bimolecular pathway for this reaction. nih.gov Furthermore, the reaction of DMCC with an excess of dimethylamine (B145610) leads to the formation of tetramethylurea. wikipedia.orgallfordrugs.com
Table 2: Synthesis of Substituted Ureas from Amines
| Amine Type | General Reactant | Product |
|---|---|---|
| Primary Amine | R-NH₂ | N,N-Dimethyl-N'-alkyl/aryl urea (B33335) |
| Secondary Amine | R₂NH | N,N-Dimethyl-N',N'-dialkyl/diaryl urea |
The reaction between this compound and hydroxylamines (NH₂OH) or their substituted derivatives also results in the formation of substituted ureas, specifically hydroxyureas. wikipedia.orgallfordrugs.com The nucleophilic nitrogen of the hydroxylamine (B1172632) attacks the carbonyl group of DMCC, leading to the displacement of the chloride and the formation of a new C-N bond.
Carbamoylation of Heterocyclic Compounds: Formation of Carbamoylazoles
This compound readily reacts with heterocyclic compounds containing nitrogen nucleophiles, such as imidazoles and triazoles, to yield the corresponding carbamoylazoles. wikipedia.orgallfordrugs.com This transformation is a direct carbamoylation, where the dimethylcarbamoyl moiety is appended to a nitrogen atom of the heterocyclic ring.
The reaction of this compound with imidazoles results in the formation of N-carbamoylimidazoles. The lone pair of electrons on one of the nitrogen atoms in the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMCC. This is followed by the expulsion of the chloride ion, leading to the formation of the N-acylated product. youtube.com The reaction is typically carried out in an inert solvent. youtube.com The resulting N-carbamoylimidazoles are themselves reactive species and can be used as carbamoylating agents for other nucleophiles.
Similar to imidazoles, triazoles undergo carbamoylation with this compound to form carbamoyltriazoles. wikipedia.org The nucleophilic nitrogen atom of the triazole ring attacks the carbonyl carbon of DMCC, displacing the chloride and forming a new N-C bond. The specific nitrogen atom that undergoes acylation can depend on the substitution pattern of the triazole ring and the reaction conditions. These reactions are synthetically useful for modifying the properties of triazole-containing molecules.
Reactions with Unsaturated Systems
This compound also participates in reactions with unsaturated organic molecules, leading to the formation of valuable synthetic intermediates.
Unsaturated conjugated aldehydes, such as crotonaldehyde (B89634) (trans-but-2-enal), react with this compound to form dienyl carbamates. wikipedia.orgallfordrugs.com This reaction proceeds through the nucleophilic attack of the oxygen atom of the aldehyde's carbonyl group on the electrophilic carbonyl carbon of DMCC. This is followed by a rearrangement and elimination of hydrogen chloride, resulting in the formation of a 1,3-dienyl-1-oxy-N,N-dimethylcarbamate.
The dienyl carbamates generated from the reaction of DMCC with conjugated aldehydes are valuable dienes for Diels-Alder reactions. wikipedia.orgallfordrugs.com Their electron-rich nature, due to the oxygen atom of the carbamate group, makes them highly reactive towards a variety of dienophiles. This reactivity allows for the construction of complex cyclic and polycyclic systems, which are important scaffolds in natural product synthesis and medicinal chemistry.
Formation of N,N-Dimethylamides from Alkali Metal Carboxylates
Alkali metal carboxylates, such as sodium or potassium salts of carboxylic acids, react with this compound to produce the corresponding N,N-dimethylamides. wikipedia.orgallfordrugs.com In this reaction, the carboxylate anion acts as a nucleophile, attacking the carbonyl carbon of DMCC. The initial product is an unstable mixed anhydride, which then decarboxylates to yield the final N,N-dimethylamide product. This method provides a direct route to N,N-dimethylamides from carboxylic acids.
Investigations into Tetramethylurea and Tetramethylformamidinium Chloride Formation
This compound (DMCC) serves as a key reactant in the synthesis of both tetramethylurea and tetramethylformamidinium chloride, two compounds with significant utility in chemical synthesis.
The formation of tetramethylurea from this compound can be achieved through its reaction with anhydrous sodium carbonate or, more commonly, with an excess of dimethylamine. wikipedia.orgdrugapprovalsint.com The reaction with dimethylamine is highly exothermic. wikipedia.org In this process, one molecule of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMCC, while a second molecule of dimethylamine acts as a base to neutralize the liberated hydrogen chloride, forming dimethylamine hydrochloride as a byproduct. wikipedia.orggoogle.com The crude product of this reaction typically contains impurities such as unreacted dimethylamine, this compound, and dimethylamine hydrochloride. google.com
Tetramethylformamidinium chloride is synthesized through the reaction of this compound with dimethylformamide (DMF). wikipedia.orgdrugapprovalsint.comwikipedia.org This reaction can achieve a high yield, reported to be around 95%. wikipedia.org The process involves the Vilsmeier reagent, formed from DMF and an acid chloride like DMCC. This intermediate is a powerful formylating agent. The reaction ultimately leads to the formation of the stable tetramethylformamidinium chloride salt, which is a significant intermediate in the preparation of other chemical reagents, such as tris(dimethylamino)methane. wikipedia.orgdrugapprovalsint.com
Mechanistic Aspects of this compound Solvolysis
The solvolysis of this compound, a reaction where the solvent acts as the nucleophile, has been the subject of extensive mechanistic studies. These investigations have revealed a preference for a unimolecular (SN1) pathway, a characteristic that distinguishes it from many other acyl chlorides. nih.govacs.org
Hydrolysis Kinetics and Mechanisms
The hydrolysis of this compound in water proceeds significantly faster than that of analogous compounds like ethyl chloroformate. nih.gov Kinetic studies have been crucial in elucidating the mechanism. A key finding is the positive entropy of activation (ΔS‡) for the hydrolysis of this compound, which contrasts sharply with the negative value observed for ethyl chloroformate. nih.govcdnsciencepub.com This suggests a more disordered transition state, which is characteristic of an ionization-based SN1 mechanism. nih.gov
The reaction is believed to proceed through a dissociative pathway where the rate-determining step is the ionization of the carbon-chlorine bond to form a resonance-stabilized dimethylcarbamoyl cation and a chloride ion. nih.govacs.org This carbocation is then rapidly attacked by water to form the final products: dimethylamine, carbon dioxide, and hydrochloric acid. nih.gov
Further evidence for the SN1 mechanism includes the observation of a "mass law" or common ion effect, where the rate of hydrolysis decreases as the reaction progresses due to the accumulation of chloride ions, which can cause the carbocation intermediate to revert to the starting material. nih.gov
| Parameter | This compound | Ethyl Chloroformate | Mechanistic Implication |
| Entropy of Activation (ΔS‡) | +5.6 cal·mol⁻¹·K⁻¹ nih.gov | -12.4 cal·mol⁻¹·K⁻¹ nih.gov | Positive value suggests a dissociative SN1 mechanism for DMCC, while the negative value suggests an associative SN2 mechanism for ethyl chloroformate. |
| Reaction with Amines in Water | Inert acs.org | Highly Reactive acs.org | The inertness of DMCC to strong nucleophiles in a polar protic solvent supports a mechanism limited by the rate of ionization (SN1). |
| Common Ion Effect | Observed nih.gov | Not typically observed | The rate depression by added chloride ions is strong evidence for a reversible ionization step, a hallmark of the SN1 pathway. |
Electrophilic Assistance in Halide Ion Removal
The ionization of the C-Cl bond in this compound can be facilitated by electrophilic assistance. Studies have shown that the presence of Lewis acids, such as mercury(II) and silver(I) ions, markedly catalyzes the hydrolysis of this compound. nih.gov These electrophiles interact with the chlorine atom, weakening the carbon-chlorine bond and promoting its heterolytic cleavage to form the dimethylcarbamoyl cation. nih.gov
This catalytic effect is particularly significant for substrates like this compound that already favor an ionization pathway. In contrast, compounds that react via a bimolecular (SN2) mechanism, such as n-butyl chloroformate, show essentially no rate enhancement in the presence of these electrophilic agents. nih.gov This difference in behavior provides further support for the proposed SN1 mechanism for this compound solvolysis. nih.gov
Influence of Solvent Polarity and Nucleophilic Reactivity on Reaction Pathways
The reaction pathway of this compound is highly sensitive to the properties of the solvent. In highly polar, ionizing solvents like water or aqueous ethanol, the SN1 mechanism dominates. nih.gov The ability of these solvents to stabilize the forming carbocation and chloride ion through solvation is a key factor driving the ionization pathway. The solvolysis rates in various solvents can be correlated using the Grunwald-Winstein equation, which quantifies the sensitivity of the reaction to solvent ionizing power. nih.gov
While the SN1 pathway is favored in polar solvents, a bimolecular (SN2) pathway can be induced under different conditions. When this compound is reacted with a strong nucleophile, such as a secondary amine, in a low-polarity, non-ionizing solvent like benzene, the reaction proceeds through a bimolecular mechanism. nih.gov In this scenario, the direct attack of the nucleophile on the carbonyl carbon becomes the favored pathway in the absence of a solvent that can support ionization. This demonstrates the competition between solvent-assisted unimolecular and nucleophile-assisted bimolecular pathways, with the prevailing mechanism being dictated by the specific reaction conditions. nih.govresearchgate.net
Studies on the solvolysis in alcohol-water mixtures show that the product ratio can be used to calculate selectivity values. For this compound in ethanol-water mixtures, the selectivity value (S) was found to be essentially constant at 0.510, indicating a consistent reaction mechanism across these solvent compositions. nih.gov
Applications in Advanced Organic Synthesis
Role as a Dimethylcarbamoyl Group Transfer Reagent
Dimethylcarbamoyl chloride is principally recognized for its function as a reagent that transfers a dimethylcarbamoyl group, -(C=O)N(CH₃)₂, to various nucleophiles. Current time information in Bangalore, IN.youtube.comwikipedia.org This reaction is particularly effective with alcoholic or phenolic hydroxyl groups, leading to the formation of stable N,N-dimethylcarbamates. Current time information in Bangalore, IN.youtube.comyoutube.comnih.govnih.gov These carbamates are often the desired final products, particularly in the pharmaceutical and pesticide sectors, as the dimethylcarbamoyl moiety can confer specific biological activities. Current time information in Bangalore, IN.youtube.comnih.gov
The reactivity of DMCC is analogous to that of an acyl chloride, where the chlorine atom is a good leaving group, readily displaced by nucleophiles. nih.gov Beyond alcohols and phenols, DMCC reacts with a variety of other nucleophilic compounds. It reacts with thiols to form thiolourethanes, with amines and hydroxylamine (B1172632) to produce substituted ureas, and with heterocyclic compounds like imidazoles and triazoles to yield carbamoylazoles. nih.gov Furthermore, its reaction with alkali metal carboxylates can form the corresponding dimethylamides. wikipedia.orgrsc.org This versatility makes DMCC a valuable tool for introducing the dimethylcarbamoyl functional group into diverse molecular scaffolds. e3s-conferences.orgnih.gov
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The synthesis of pharmaceuticals is a major area of application for this compound. nih.govnih.govnih.govacademicjournals.org It serves as a key intermediate in the production of numerous active pharmaceutical ingredients (APIs) and their precursors across various therapeutic categories. youtube.comrsc.org
Precursors to Antiepileptic and Antineoplastic Drugs
This compound is cited as a chemical intermediate for the preparation of both antiepileptic and antineoplastic (anticancer) drugs. nih.gov While specific, publicly detailed synthesis pathways for commercial antiepileptic drugs using DMCC are not prevalent in the reviewed literature, its utility in antineoplastic research is documented.
A notable example is in the synthesis of novel potential anticancer agents. Researchers have successfully used N,N-dimethylcarbamoyl chloride to regioselectively introduce a carbamoyl (B1232498) group onto a silybin (B1146174) derivative, a type of flavonolignan. slideshare.net This reaction produced a series of 3-O-carbamoyl-5,7,20-O-trimethylsilybins. Subsequent evaluation of these compounds for their antiproliferative potency against various prostate cancer cell lines (LNCaP, PC-3, and DU145) identified several derivatives as promising lead compounds, particularly for their ability to selectively suppress the proliferation of androgen receptor-positive cancer cells. slideshare.net
Application in the Synthesis of Benzodiazepines (e.g., Camazepam)
A clear and well-documented application of this compound is in the synthesis of benzodiazepines. Specifically, it is a key reagent in the production of camazepam. Current time information in Bangalore, IN.nih.govrsc.org Camazepam is a benzodiazepine (B76468) derivative, and its synthesis involves the use of DMCC to introduce the dimethylcarbamoyl moiety into the molecular structure. Current time information in Bangalore, IN.youtube.comyoutube.com
Production of Cholinesterase Inhibitors (e.g., Pyridostigmine)
This compound is instrumental in the synthesis of several critical cholinesterase inhibitors, which are used to treat conditions like myasthenia gravis and Alzheimer's disease. rsc.org The carbamate (B1207046) functional group formed using DMCC is key to the mechanism of action of these drugs.
A prominent example is the synthesis of Pyridostigmine. nih.govrsc.org This pharmaceutical is obtainable through the reaction of 3-hydroxypyridine (B118123) with this compound, followed by a subsequent reaction with methyl bromide. Current time information in Bangalore, IN.youtube.com Similarly, DMCC is used to synthesize Neostigmine (B1678181) from 3-dimethylaminophenol (B24353). youtube.comrsc.org
More recently, DMCC has been employed in the synthesis of derivatives of Rivastigmine (B141), another significant cholinesterase inhibitor for Alzheimer's disease. Research has demonstrated the synthesis of a rivastigmine derivative by treating (S)-3-(1-(dimethylamino)ethyl)phenol with N,N-dimethylcarbamoyl chloride. e3s-conferences.org Another study reports the synthesis of a hybrid compound, 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate, which incorporates the dimethylcarbamate (B8479999) structure from DMCC, aiming for a multi-target approach to Alzheimer's therapy. youtube.comresearchgate.net
Table 1: Pharmaceutical Applications of this compound
| Therapeutic Class | Specific Drug/Derivative | Role of this compound |
|---|---|---|
| Antineoplastic Agents | 3-O-carbamoyl-5,7,20-O-trimethylsilybins | Reagent for carbamoylation to produce antiproliferative derivatives. slideshare.net |
| Benzodiazepines | Camazepam | Key reagent to introduce the dimethylcarbamoyl group. Current time information in Bangalore, IN.youtube.comnih.govrsc.org |
| Cholinesterase Inhibitors | Pyridostigmine | Reacts with 3-hydroxypyridine to form the carbamate ester. Current time information in Bangalore, IN.youtube.comrsc.org |
| Cholinesterase Inhibitors | Neostigmine | Reacts with 3-dimethylaminophenol to form the carbamate ester. youtube.comrsc.org |
| Cholinesterase Inhibitors | Rivastigmine Derivatives | Used to synthesize derivatives and hybrid molecules for Alzheimer's research. youtube.come3s-conferences.orgresearchgate.net |
Utilization in Agrochemical Synthesis
Beyond pharmaceuticals, this compound is a foundational starting material for a class of insecticides known as dimethyl carbamates. youtube.comnih.govrsc.org These agrochemicals function as inhibitors of the enzyme acetylcholinesterase in insects, leading to their pesticidal activity. Current time information in Bangalore, IN.youtube.comnih.gov
The synthesis involves the reaction of DMCC with appropriate precursors to form the active carbamate insecticide. Examples of pesticides synthesized using this chemistry include Dimetilane, Isolan, Pirimicarb, and Triazamate. Current time information in Bangalore, IN.nih.govrsc.org The use of DMCC provides a direct route to these commercially important agricultural products. youtube.com
Table 2: Agrochemical Applications of this compound
| Agrochemical Class | Specific Examples | Role of this compound |
|---|---|---|
| Dimethyl Carbamate Insecticides | Dimetilane, Isolan, Pirimicarb, Triazamate | Starting material for the synthesis of acetylcholinesterase-inhibiting pesticides. Current time information in Bangalore, IN.nih.govrsc.org |
Precursors to Dimethyl Carbamate Insecticides (e.g., Dimetilane, Isolane, Pirimicarb, Triazamate)
A significant industrial application of this compound is its role as a key starting material for a class of insecticides known as dimethyl carbamates. chemicalbook.comallfordrugs.com These compounds are synthesized by reacting DMCC with alcoholic or phenolic hydroxyl groups on precursor molecules, resulting in the formation of a dimethyl carbamate ester. wikipedia.org This process is central to the manufacture of several commercial insecticides, including:
Dimetilane: An insecticide synthesized using DMCC. wikipedia.orgallfordrugs.com
Isolane: A related carbamate insecticide for which DMCC serves as a precursor. wikipedia.orgchemicalbook.comallfordrugs.com
Pirimicarb: A selective aphicide whose synthesis involves the carbamoylation of a hydroxypyrimidine intermediate with DMCC. wikipedia.orgallfordrugs.com Pirimicarb is classified as a carbamate ester and an aminopyrimidine. nih.gov
Triazamate: A triazole insecticide that is also produced using this compound in its synthesis. wikipedia.orgallfordrugs.comnih.gov
The fundamental reaction involves the nucleophilic attack of a hydroxyl group from the insecticide's parent molecule on the electrophilic carbonyl carbon of DMCC, leading to the displacement of the chloride and the formation of the active carbamate ester.
Mechanism of Acetylcholinesterase Inhibition by Derived Carbamates
Carbamate insecticides, including those derived from this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). allfordrugs.comnih.gov AChE is crucial for the proper functioning of the nervous system in both insects and mammals, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.govyoutube.com
The mechanism of inhibition involves the following steps:
Competitive Binding: The carbamate insecticide competes with the natural substrate, acetylcholine, for the active site of the AChE enzyme. youtube.com
Carbamoylation: Once bound, the carbamate insecticide acts as a substrate for the enzyme. The dimethylcarbamoyl group is transferred from the insecticide to a serine hydroxyl group within the enzyme's active site, forming a carbamoylated enzyme. nih.gov This process is analogous to the acetylation that occurs with acetylcholine.
Enzyme Inactivation: The carbamoylated enzyme is temporarily inactivated and cannot hydrolyze acetylcholine. youtube.com
Acetylcholine Accumulation: The blockage of AChE leads to an accumulation of acetylcholine in the synaptic cleft. youtube.comyoutube.com This results in the continuous and uncontrolled stimulation of nerve impulses, leading to tremors, paralysis, and ultimately the death of the insect. youtube.com
A key feature of carbamate inhibitors is that the carbamoylated enzyme is unstable and undergoes slow hydrolysis. youtube.comresearchgate.net This process regenerates the active enzyme, making the inhibition reversible. nih.gov The rate of this regeneration is significantly slower than the deacetylation that occurs with acetylcholine but faster than the dephosphorylation that occurs with organophosphate insecticides, which are considered irreversible inhibitors. youtube.com
Application in Dye and Pigment Synthesis
This compound is utilized as a chemical intermediate in the production of various dyes and pigments. epa.govbloomtechz.comchembk.com Its role in this field is to introduce the dimethylcarbamoyl moiety into larger organic molecules. This functional group can act as a part of the chromophore system or as a modifier to alter the dye's properties, such as solubility, lightfastness, or affinity for specific substrates like textiles. bloomtechz.com The reaction of DMCC with amino or hydroxyl groups on dye precursors allows for the synthesis of specialized carbamide dyes with a range of colors for use in inks, plastics, and leather. bloomtechz.com
Synthesis of Other Fine Chemicals
Beyond pesticides and dyes, DMCC is a building block for other specialized organic compounds. bloomtechz.com
This compound is used in the synthesis of certain polyurethane resins. bloomtechz.com While the primary route to polyurethanes involves the reaction of diisocyanates with polyols, DMCC can be used to synthesize specific monomers or additives that are later incorporated into the polymer structure.
The synthesis of various textile additives can also involve the use of this compound. bloomtechz.com By reacting DMCC with compounds containing suitable functional groups, manufacturers can create molecules that impart specific functionalities to fabrics, such as modifying their feel, durability, or other surface properties.
Toxicology and Carcinogenicity Research of Dimethylcarbamoyl Chloride
Genotoxic and Mutagenic Activity Studies
Dimethylcarbamoyl chloride is recognized as a direct-acting alkylating agent that exhibits a broad spectrum of genotoxic activity. Its ability to interact with genetic material has been the subject of numerous studies across various biological systems.
Research has demonstrated the mutagenic potential of this compound in the fruit fly, Drosophila melanogaster. In two separate studies, the compound was found to induce sex-linked recessive lethal (SLRL) mutations. nih.gov However, a study utilizing a single feeding of an aqueous solution did not produce the same effect, likely due to the rapid hydrolysis of the compound in water. nih.gov Further research where the chemical was administered via injection also did not show the induction of heritable translocations. nih.gov In a broader study of 70 chemicals tested for the National Toxicology Program, this compound, administered by injection, was confirmed to be mutagenic in the SLRL assay. wikipedia.org
Table 1: Summary of Drosophila melanogaster Mutagenicity Studies
| Test System | Administration Route | Result |
| Sex-Linked Recessive Lethal (SLRL) | Injection | Positive nih.govwikipedia.org |
| Sex-Linked Recessive Lethal (SLRL) | Feeding (aqueous) | Negative nih.gov |
| Heritable Translocations | Injection | Negative nih.gov |
The genotoxicity of this compound has been further investigated in mammalian cell systems, revealing its capacity to induce significant DNA damage. In vitro studies have shown that it causes DNA strand breaks in cultured mammalian cells. nih.govresearchgate.net
Furthermore, the compound has been shown to induce chromosomal aberrations in Chinese hamster ovary (CHO) cells. nih.govresearchgate.net Interestingly, this effect was not observed in similar studies conducted with rat hepatocytes, suggesting a potential cell-type-specific response. nih.gov In a study analyzing peripheral lymphocytes from individuals occupationally exposed to this compound, while there were observed differences in the frequency of chromosomal aberrations compared to a control group, the increase was not statistically significant. nih.gov
Table 2: Genotoxic Effects in Mammalian Cells
| Cell Type | Assay | Condition | Result |
| Mammalian Cells (unspecified) | DNA Strand Breaks | In vitro | Positive nih.govresearchgate.net |
| Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberrations | In vitro | Positive nih.govresearchgate.net |
| Rat Hepatocytes | Chromosomal Aberrations | In vitro | Negative nih.gov |
| Human Peripheral Lymphocytes | Chromosomal Aberrations | In vivo (occupational) | Not Statistically Significant nih.gov |
The mutagenic activity of this compound has been confirmed in the mouse lymphoma assay (MLA), which detects mutations at the thymidine (B127349) kinase (tk) locus. nih.govresearchgate.net This assay is capable of identifying a wide range of genetic events, including both gene mutations and clastogenic (chromosomal) damage. nih.gov
Studies have shown that this compound induces forward mutations at the tk locus of L5178Y mouse lymphoma cells. nih.govresearchgate.net A clear positive and dose-dependent mutagenic response was observed following treatment with the compound in the absence of a metabolic activation system (S9-mix). The ability of the compound to induce both small and large colonies in this assay indicates its capacity to cause both point mutations and chromosomal damage.
Unscheduled DNA synthesis (UDS) is a process of DNA repair that can be triggered by DNA damage. However, studies investigating the ability of this compound to induce UDS have yielded negative results. Research has shown that the compound does not induce unscheduled DNA synthesis in primary cultures of rat hepatocytes. nih.govresearchgate.net Similarly, UDS was not observed in human fibroblasts tested in vitro. researchgate.net This suggests that the DNA damage caused by this compound may not be primarily repaired through the excision repair pathway that UDS measures.
The clastogenic and genotoxic effects of this compound have also been evaluated in vivo using micronucleus and sister chromatid exchange (SCE) assays. In studies involving treated mice, this compound was found to induce the formation of micronuclei in bone marrow cells. nih.govresearchgate.net Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division, and their presence is an indicator of chromosomal damage.
In contrast, the same in vivo studies did not show an increase in sister chromatid exchanges in the bone marrow cells of the treated mice. nih.govresearchgate.net Sister chromatid exchanges are the swapping of genetic material between two identical sister chromatids and are also a marker of genotoxic events. It is noteworthy that while in vivo SCE induction was negative, in vitro studies on sister-chromatid exchange induction have produced conflicting results. nih.govresearchgate.net
Table 3: Summary of in vivo Genotoxicity in Mice
| Assay | Tissue | Result |
| Micronucleus Induction | Bone Marrow | Positive nih.govresearchgate.net |
| Sister Chromatid Exchange | Bone Marrow | Negative nih.govresearchgate.net |
As a direct-acting alkylating agent, this compound's genotoxicity stems from its ability to react directly with DNA, forming DNA adducts. nih.gov This covalent binding to DNA can disrupt its normal function and lead to mutations.
In vitro experiments reacting this compound with calf thymus DNA have successfully identified specific adducts. nih.gov Among the products formed was 6-dimethylcarbamyloxy-2′-deoxyguanosine. nih.gov The formation of such adducts is a critical step in the mechanism of chemical carcinogenesis, providing a direct link between the chemical's structure and its mutagenic activity. Further research has also identified the formation of 4-dimethylaminothymidine from the same in vitro reaction. nih.gov
Carcinogenicity Studies in Experimental Animal Models
This compound has been demonstrated to be a carcinogen in various experimental animal models, inducing tumors at different tissue sites through several routes of administration. nih.gov
Inhalation Exposure Studies: Malignant Tumors of the Nasal Cavity in Rats and Hamsters
Inhalation of this compound has been shown to cause malignant tumors in the nasal cavities of both rats and hamsters. nih.gov In one study, male Syrian golden hamsters exposed to the chemical developed squamous cell carcinomas of the nasal cavity. nih.gov Similarly, rats exposed to this compound via inhalation also developed nasal tract carcinomas. nih.govepa.gov A study involving male Sprague-Dawley rats exposed to an atmosphere containing this compound resulted in a significant incidence of nasal cancer. nih.gov Another inhalation study with hamsters and rats further highlighted its potent carcinogenic activity, with a high percentage of treated rats developing squamous cell carcinomas of the nasal tract. epa.gov
Inhalation Carcinogenicity of this compound in Rodents
| Species | Exposure Details | Tumor Type | Incidence | Reference |
|---|---|---|---|---|
| Syrian Golden Hamsters (male) | 1 ppm, 6 hrs/day, 5 days/week for life | Squamous-cell carcinomas of the nasal cavity | 50/99 | nih.gov |
| Sprague-Dawley Rats (male) | 1 ppm, 6 hrs/day, 5 days/week for 6 weeks | Nasal cancer | 17% (corrected for mortality at 600 days) | nih.gov |
Dermal Application Studies: Benign and Malignant Skin Tumors in Mice
Dermal application of this compound has been found to induce both benign and malignant skin tumors in mice. nih.gov In a study with female ICR/Ha Swiss mice, topical application of the compound led to the development of skin tumors at the site of administration, including papillomas, squamous carcinomas, and keratoacanthomas. nih.gov No skin tumors were observed in the control groups that received only the solvent. nih.gov These findings indicate that this compound is a skin carcinogen in mice. nih.govepa.gov
Dermal Carcinogenicity of this compound in Mice
| Species | Exposure Details | Tumor Types | Incidence | Reference |
|---|
Subcutaneous and Intraperitoneal Injection Studies: Local Tumors at Injection Sites in Mice
Studies involving subcutaneous and intraperitoneal injections of this compound in mice have demonstrated the induction of local tumors at the injection sites. nih.govnih.gov In female mice, both subcutaneous and intraperitoneal injections resulted in the development of sarcomas at the site of injection. nih.govepa.gov One study reported that subcutaneous injections in female ICR/Ha Swiss mice led to a high incidence of local sarcomas. epa.gov Intraperitoneal injections in the same strain of mice also produced local sarcomas. epa.gov These studies confirm its carcinogenic potential when administered via injection. inchem.orgnih.gov
Carcinogenicity of this compound in Mice via Injection
| Route of Administration | Species | Tumor Type | Incidence | Reference |
|---|---|---|---|---|
| Subcutaneous | ICR/Ha Swiss Mice (female) | Local sarcomas | 72% | epa.gov |
Mechanism of Carcinogenesis: Direct Alkylating Agent Activity
The carcinogenicity of this compound is attributed to its activity as a direct-acting alkylating agent. nih.govinchem.org This means it can directly bind to and modify cellular macromolecules like DNA, without the need for metabolic activation. inchem.org This alkylating activity is responsible for its wide spectrum of genotoxic effects. nih.govinchem.org The compound is expected to act as a direct-acting acylating agent through its cation. epa.gov In vitro studies have shown that it reacts with calf thymus DNA to form adducts. nih.gov
Epidemiological Research and Human Carcinogenicity Data
Analysis of Cancer Incidence in Occupationally Exposed Cohorts
The available epidemiological data are inadequate to definitively evaluate the relationship between human cancer and exposure specifically to this compound. nih.gov One investigation involving production workers, processing workers, and ex-workers exposed to the chemical for periods ranging from six months to 12 years reported no deaths from cancer. nih.govnih.gov However, this study was small, limiting its statistical power to detect an effect. inchem.org Therefore, there is currently inadequate evidence in humans for the carcinogenicity of this compound. nih.govinchem.org
Evaluation of Human Carcinogenic Risk
The assessment of the carcinogenic risk of this compound to humans is based on a combination of limited human epidemiological data and more extensive evidence from experimental animal studies, alongside an understanding of its genotoxic properties.
The primary human study available is a small epidemiological investigation of workers involved in the production and processing of this compound. nih.gov This study observed a cohort of 39 production workers, 26 processing workers, and 42 former workers with exposure durations ranging from six months to twelve years. nih.goviarc.fr Within the scope of this investigation, no cancer-related deaths were reported. nih.govinchem.orgiarc.frnih.gov However, the small size of this study limits its statistical power to detect a potential carcinogenic risk. nih.gov
Evidence from animal studies provides a more substantial basis for the carcinogenicity assessment. This compound has been shown to induce tumors in multiple animal species through various routes of exposure. nih.gov Inhalation exposure led to the development of nasal tract carcinomas in both rats and hamsters. nih.govinchem.orgnih.govepa.goviarc.fr Dermal application in mice resulted in skin tumors, while subcutaneous and intraperitoneal injections caused local sarcomas. nih.govinchem.orgnih.govepa.goviarc.fr
The genotoxic and alkylating properties of this compound are key to understanding its carcinogenic mechanism. nih.govinchem.org It has demonstrated a wide spectrum of genotoxic activity and has been shown to bind to DNA. nih.goviarc.frnih.gov
The table below summarizes the carcinogenicity classifications of this compound by major health organizations.
| Organization | Carcinogenicity Classification | Basis for Classification |
| International Agency for Research on Cancer (IARC) | Group 2A: Probably carcinogenic to humans | Inadequate evidence in humans, sufficient evidence in animals, strong evidence of genotoxicity. nih.govinchem.orgindustrialchemicals.gov.au |
| U.S. National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen | Sufficient evidence of carcinogenicity from studies in experimental animals. nih.govregulations.gov |
| U.S. Environmental Protection Agency (EPA) | Not classified | - epa.gov |
The following table details the findings from the key human epidemiological study.
| Study Population | Exposure Duration | Key Findings | Limitations |
| 39 production workers, 26 processing workers, 42 ex-workers | 6 months to 12 years | No deaths from cancer were reported. nih.govinchem.orgiarc.frnih.gov | The small number of exposed workers limits the statistical power to evaluate the relationship between human cancer and exposure. nih.gov |
Occupational Exposure and Risk Assessment in Research and Industrial Settings
Occupational Exposure Assessment and Monitoring
Exposure assessment is a critical component of protecting workers from the potential health risks associated with dimethylcarbamoyl chloride. It involves identifying the routes of exposure, monitoring the concentration of the chemical in the workplace air, and, where possible, using biological markers to gauge an individual's exposure.
The primary routes of occupational exposure to this compound are inhalation, dermal contact, and, to a lesser extent, ingestion. cdc.govnih.gov
Inhalation: As a volatile liquid, DMCC can be inhaled, especially in poorly ventilated areas or during processes that generate aerosols or vapors. nj.govepa.gov Inhalation of this compound can cause irritation to the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, and shortness of breath. nj.gov Animal studies have shown that acute inhalation exposure can damage the mucous membranes of the respiratory system. epa.gov
Dermal Contact: Direct contact with the skin is a significant route of exposure. cdc.govnj.gov DMCC can be absorbed through the skin and can cause severe irritation and burns. nj.gov Protective gloves and clothing are essential to prevent skin contact. nj.govnoaa.gov
Ingestion: While less common in occupational settings, accidental ingestion can occur through contaminated hands or surfaces. Ingestion is highly hazardous and requires immediate medical attention. noaa.gov
Monitoring the concentration of this compound in the workplace air is crucial for assessing inhalation exposure and ensuring that levels remain below established occupational exposure limits (OELs).
Although specific OSHA (Occupational Safety and Health Administration) PELs (Permissible Exposure Limits) are not established, NIOSH (National Institute for Occupational Safety and Health) recommends that exposure to occupational carcinogens like DMCC be limited to the lowest feasible concentration. nj.govaksci.com The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) of 0.005 ppm as an 8-hour time-weighted average (TWA). nj.govthermofisher.com
Various analytical methods can be used to determine the concentration of DMCC in the air. One established method involves colorimetry. nih.gov Modern approaches often utilize advanced air monitoring systems capable of detecting a range of volatile organic compounds (VOCs). oizom.com These systems can provide real-time data, allowing for immediate action if concentrations exceed safe levels. oizom.com
Recommended Workplace Air Monitoring Practices:
Regularly monitor air quality, especially in areas where DMCC is handled. oizom.com
Use high-quality sensors for accurate and reliable data. oizom.com
Employ systems with real-time monitoring and alert capabilities. oizom.com
Ensure that monitoring systems comply with relevant national and local regulations. oizom.com
Biological monitoring involves the measurement of a chemical or its metabolites in biological samples (e.g., blood, urine) to assess the amount of the substance that has entered the body. While the ACGIH provides documentation on Biological Exposure Indices (BEIs) for various chemicals, specific biomarkers for routine monitoring of this compound exposure are not well-established in publicly available literature. osha.gov Research in this area is ongoing to identify reliable biomarkers that can be used for health surveillance of workers exposed to DMCC.
Risk Mitigation and Control Strategies
A multi-faceted approach is necessary to mitigate the risks associated with handling this compound. This involves a hierarchy of controls, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment. industrialchemicals.gov.au
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. For this compound, these include:
Enclosure and Isolation: Conducting all procedures involving DMCC within a closed system, such as a glove box, can effectively contain the chemical. industrialchemicals.gov.au
Ventilation: The use of adequate general and local exhaust ventilation is critical to keep airborne concentrations low. aksci.comthermofisher.com Chemical fume hoods are essential for laboratory-scale work. thermofisher.com For larger industrial processes, dedicated and robust ventilation systems are required.
Process Automation: Automating procedures can reduce the need for direct human interaction with the chemical, thereby minimizing exposure.
When engineering controls cannot completely eliminate exposure, personal protective equipment (PPE) must be used. The selection of appropriate PPE is crucial for worker safety.
PPE Recommendations for Handling this compound:
| PPE Category | Recommendation | Source |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. | aksci.com |
| Skin Protection | Wear gloves made from material that cannot be permeated or degraded by DMCC. Safety equipment suppliers can provide recommendations on the most protective glove material. Specific recommendations include Silver Shield®/4H® for gloves. Protective clothing, such as DuPont Tychem® CSM, Responder®, and TK, or equivalent, is recommended. | nj.govaksci.com |
| Respiratory Protection | If a risk assessment indicates that respiratory protection is necessary, a NIOSH-approved respirator should be used. For any detectable concentration, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended. | cdc.govaksci.com |
It is imperative that workers are trained on the proper use, maintenance, and limitations of all PPE. nj.gov Emergency eyewash fountains and safety showers must also be readily available in any area where DMCC is handled. nj.govnoaa.gov
Safe Handling and Storage Protocols in Research Laboratories and Industrial Facilities
Given the hazardous nature of DMCC, stringent safety measures are imperative during its handling and storage.
Handling:
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors. echemi.comsigmaaldrich.com
Eye and face protection, such as tightly fitting safety goggles and a face shield, must be worn to guard against splashes. echemi.comfishersci.com
To prevent fires from electrostatic discharge, non-sparking tools should be used. echemi.com
Eating, drinking, and smoking are strictly prohibited in areas where DMCC is handled. echemi.com
Storage:
DMCC should be stored in a cool, dry, and well-ventilated place, away from incompatible substances. ontosight.aicymitquimica.com
Containers must be kept tightly closed and clearly labeled. sigmaaldrich.comcymitquimica.com
It should be stored locked up or in an area accessible only to authorized personnel. sigmaaldrich.com
Storage areas should be designed to contain spills, with drains leading to retention basins for neutralization and dilution. cymitquimica.com
DMCC is reactive with water, steam, and moisture, producing toxic hydrogen chloride and dimethylamine (B145610). nj.gov It is also incompatible with strong oxidizing agents, alcohols, bases (including amines), and may react explosively with ethers in the presence of metal salts. nj.govnoaa.gov
Regulatory Frameworks and Occupational Health Guidelines
The use and handling of this compound are subject to various national and international regulations due to its toxicity and carcinogenic potential.
International and National Occupational Exposure Limits
Several organizations have established occupational exposure limits (OELs) to protect workers from the harmful effects of DMCC.
| Organization | Exposure Limit | Notes |
| ACGIH | 0.005 ppm (TWA) | Skin notation indicates the potential for significant contribution to the overall exposure by the cutaneous route. nih.govnj.gov |
| NIOSH | Lowest Feasible Concentration (LFC) | Recommended for occupational carcinogens. nj.govosha.gov |
| OSHA | Not Established | - |
ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; TWA: Time-Weighted Average.
Classification as a Hazardous Air Pollutant and Carcinogen
This compound is recognized as a hazardous substance by multiple regulatory bodies.
Hazardous Air Pollutant (HAP): The U.S. Environmental Protection Agency (EPA) has designated this compound as a hazardous air pollutant under the Clean Air Act. wv.govepa.gov
Carcinogen Classification:
IARC: The International Agency for Research on Cancer has classified DMCC as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence of carcinogenicity in experimental animals. industrialchemicals.gov.aunih.gov Animal studies have shown that inhalation exposure can cause nasal tract carcinomas in rats and hamsters, and dermal exposure can lead to skin tumors in mice. epa.govnih.gov
NTP: The National Toxicology Program (NTP) has listed this compound as "reasonably anticipated to be a human carcinogen." nih.govsigmaaldrich.com
ACGIH: Classifies it as an A2 carcinogen, suspected human carcinogen. fishersci.com
EPA: The EPA has not classified this compound for potential carcinogenicity. epa.gov
Management of Byproduct Formation in Pharmaceutical and Chemical Manufacturing
This compound can be formed as an unintended byproduct in certain chemical reactions, such as the Vilsmeier-Haack reaction or when using dimethylformamide (DMF) as a catalyst with chlorinating agents like thionyl chloride. wikipedia.orgdrugapprovalsint.com
Factors Influencing Formation: The amount of DMCC formed is dependent on the specific chlorinating agent used, with thionyl chloride showing a higher tendency for its formation compared to oxalyl chloride or phosphorus oxychloride. wikipedia.orgresearchgate.net The presence of a base can also increase the level of DMCC formation. researchgate.net
Control and Mitigation: Studies have shown that DMCC hydrolyzes rapidly under aqueous workup conditions. researchgate.net In one study, no more than 3 ppm of DMCC was detected in the product after aqueous workup of Vilsmeier reactions. researchgate.net Careful control of reaction conditions and appropriate workup procedures are crucial to minimize the presence of this hazardous byproduct in the final product. Analytical methods, such as gas chromatography coupled with mass spectrometry (GC/MS), have been developed to detect and quantify trace amounts of DMCC, ensuring product safety. researchgate.net
Future Directions in Dimethylcarbamoyl Chloride Research
Development of Greener Synthetic Routes and Catalytic Processes
The traditional synthesis of dimethylcarbamoyl chloride involves the reaction of phosgene (B1210022) with dimethylamine (B145610). wikipedia.org This process, while effective, utilizes the extremely toxic and hazardous chemical, phosgene. Consequently, a primary goal in green chemistry is the development of phosgene-free synthetic routes.
One promising alternative involves the carbonylation of chlorodimethylamine. This process, which can be catalyzed by palladium, reacts chlorodimethylamine with carbon monoxide under pressure at room temperature to produce this compound with high quantitative yield. wikipedia.org Another approach involves reacting trimethylamine (B31210) with phosgene in the gaseous phase, which can achieve high yields and is suitable for large-scale production. google.com
Research is also exploring the use of greener solvents to replace chlorinated solvents like dichloromethane (B109758) and polar aprotic solvents such as N,N-dimethylformamide (DMF), which are commonly used in reactions involving DMCC. wikipedia.orgresearchgate.net For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate are being investigated as more sustainable alternatives in related synthetic processes. researchgate.net The development of catalytic processes that can operate efficiently in these greener solvents is a key area of focus. For example, zinc chloride has been shown to be an effective catalyst for the synthesis of carbamates from alcohols and carbamoyl (B1232498) chlorides, offering a potential pathway for cleaner production. acs.org
Table 1: Comparison of Synthetic Routes for this compound
| Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Traditional Method | Phosgene, Dimethylamine | Flow reactor, 275 °C | High yield (90%) | Uses highly toxic phosgene | wikipedia.org |
| Two-Phase System | Diphosgene/Triphosgene (B27547), Aqueous Dimethylamine | Benzene-xylene/water, NaOH | Avoids gaseous phosgene | Lower yield (56%), hydrolysis sensitivity | wikipedia.org |
| Gas-Phase Reaction | Phosgene, Trimethylamine | 50-150 °C | High yields, suitable for large scale | Uses phosgene | google.com |
| Catalytic Carbonylation | Chlorodimethylamine, Carbon Monoxide | Palladium catalyst, pressure | Phosgene-free, quantitative yield | Requires pressure | wikipedia.org |
Advanced Mechanistic Investigations of Reaction Pathways
A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing reaction conditions, improving yields, and minimizing side reactions. The solvolysis of carbamoyl chlorides, including DMCC, has been a subject of detailed mechanistic study. nih.govresearchgate.net These reactions typically proceed through an SN1 mechanism, involving the formation of a carbamoyl cation intermediate. nih.govresearchgate.net
Future research is directed towards more sophisticated mechanistic investigations using a combination of experimental and computational methods. The application of the extended Grunwald-Winstein equation has been instrumental in characterizing the role of solvent nucleophilicity and ionizing power in the solvolysis of DMCC. researchgate.netresearchgate.net
Table 2: Key Mechanistic Aspects of this compound Reactions
| Reaction Type | Proposed Mechanism | Key Intermediates | Investigative Tools | Reference |
|---|---|---|---|---|
| Solvolysis | SN1 | Carbamoyl cation | Grunwald-Winstein equation, Product analysis | nih.govresearchgate.net |
| Reaction with Amines | Bimolecular pathway | - | Kinetic studies | nih.gov |
| Catalytic Carbamate (B1207046) Synthesis | Multi-step pathway | Palladium-complexed intermediates | DFT calculations, NMR spectroscopy | mdpi.com |
Refined Toxicological Models and In Silico Approaches for Risk Prediction
This compound is recognized as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program. nih.govnih.gov It has been shown to cause tumors in experimental animals through various routes of administration, including inhalation and dermal contact. nih.govnih.gov Given its toxicity, developing more refined toxicological models is essential for accurate risk assessment and ensuring worker safety.
Future research will likely focus on developing more sophisticated in silico toxicological models. These computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the toxicity of chemicals based on their molecular structure. By refining these models for carbamoyl chlorides, it may be possible to predict the carcinogenic potential and other toxic effects of DMCC and related compounds with greater accuracy.
Furthermore, there is a need for more research into the genotoxic mechanisms of DMCC. It is known to be a direct-acting alkylating agent that can damage DNA. nih.gov Studies have identified the formation of DNA adducts, such as 6-dimethylcarbamyloxy-2′-deoxyguanosine, after reaction with DMCC. nih.gov Advanced analytical techniques and computational modeling can provide a more detailed picture of how DMCC interacts with biological macromolecules, leading to a better understanding of its carcinogenic properties. This knowledge is crucial for developing strategies to mitigate its harmful effects.
Development of Novel Applications in Niche Chemical Syntheses
This compound is a versatile reagent for transferring a dimethylcarbamoyl group, a functional group present in many biologically active molecules. wikipedia.orgallfordrugs.com It is a key intermediate in the synthesis of various pharmaceuticals and pesticides. wikipedia.orgbloomtechz.comepa.gov
Future research will continue to explore novel applications of DMCC in niche chemical syntheses. For example, it is used in the synthesis of:
Pesticides: Including dimethyl carbamate insecticides like dimetilane, which act as acetylcholinesterase inhibitors. wikipedia.orgallfordrugs.com
Pharmaceuticals: Such as the anti-Alzheimer's drug rivastigmine (B141), the benzodiazepine (B76468) camazepam, and the acetylcholinesterase inhibitors neostigmine (B1678181) and pyridostigmine. wikipedia.orgacs.orgallfordrugs.com
Dienyl Carbamates: Unsaturated aldehydes react with DMCC to form dienyl carbamates, which are useful dienes in Diels-Alder reactions. wikipedia.org
Amides and Ureas: DMCC reacts with alkali metal carboxylates to form dimethylamides and with excess dimethylamine to form tetramethylurea. wikipedia.orgallfordrugs.com
The development of new synthetic methodologies that utilize DMCC as a building block for complex molecules is an active area of research. Its reaction with DMF to form tetramethylformamidinium chloride, a reagent for introducing enamine functions, highlights its utility in constructing more complex organic structures. wikipedia.orgallfordrugs.com The synthesis of novel inhibitors for enzymes like acetylcholinesterase and serotonin (B10506) transporter also presents a promising avenue for future applications. sigmaaldrich.com
Table 3: Examples of Niche Syntheses Utilizing this compound
| Product Class | Specific Example | Application | Reference |
|---|---|---|---|
| Pharmaceuticals | Rivastigmine | Anti-Alzheimer's drug | acs.org |
| Pharmaceuticals | Neostigmine, Pyridostigmine | Acetylcholinesterase inhibitors | wikipedia.orgallfordrugs.com |
| Pharmaceuticals | Camazepam | Benzodiazepine | wikipedia.orgallfordrugs.com |
| Pesticides | Dimetilane | Insecticide (acetylcholinesterase inhibitor) | wikipedia.orgallfordrugs.com |
| Synthetic Intermediates | Dienyl carbamates | Dienes for Diels-Alder reactions | wikipedia.org |
| Synthetic Intermediates | Tetramethylformamidinium chloride | Reagent for enamine synthesis | wikipedia.orgallfordrugs.com |
Enhanced Environmental Remediation Strategies for this compound Contamination
Given its classification as a hazardous substance, the environmental fate and remediation of this compound are of significant concern. nih.govnoaa.gov DMCC is not expected to persist in the environment due to its rapid hydrolysis in water and moist soil. nih.gov This reaction breaks it down into dimethylamine, hydrochloric acid, and carbon dioxide. nih.gov
However, in cases of industrial spills or improper disposal, contamination can still occur. Future research in this area should focus on enhancing the natural degradation processes and developing active remediation strategies. This could involve:
Bioremediation: Investigating microorganisms that can metabolize this compound or its breakdown products more efficiently.
Advanced Oxidation Processes (AOPs): Exploring the use of AOPs, which generate highly reactive hydroxyl radicals, to rapidly degrade DMCC in contaminated water or soil.
Reactive Barriers: Designing permeable reactive barriers that can be installed in the subsurface to intercept and degrade plumes of contaminated groundwater. These barriers could contain materials that promote the hydrolysis of DMCC.
Furthermore, developing sensitive and rapid analytical methods for detecting trace amounts of DMCC in environmental samples is crucial for monitoring the effectiveness of remediation efforts. researchgate.net While methods based on derivatization followed by GC/MS analysis exist, continued innovation in analytical chemistry will lead to more efficient and field-deployable monitoring tools. researchgate.net
Q & A
Q. What are the primary safety considerations when handling DMCC in laboratory settings?
DMCC reacts vigorously with water, moisture, and oxidizing agents, producing toxic gases (e.g., hydrogen chloride and dimethylamine) . Key safety protocols include:
- Storing DMCC in airtight containers under anhydrous conditions.
- Using dry chemical extinguishers for fires (avoid water) .
- Implementing engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to minimize inhalation and dermal exposure .
- Training personnel on emergency procedures, including spill containment and decontamination .
Q. Which standard assays are recommended for initial genotoxicity screening of DMCC?
The Salmonella/microsome (Ames) test is a validated method for detecting mutagenicity, with DMCC showing positive results in bacterial systems . Additional assays include:
- Chromosomal aberration tests in mammalian cells (e.g., Chinese hamster ovary cells), which DMCC induces .
- Micronucleus assays in vivo (e.g., mouse bone marrow), where DMCC increases micronuclei frequency . Note: Conflicting results in sister chromatid exchange assays highlight the need for multiple complementary tests .
Advanced Research Questions
Q. How can conflicting genotoxicity data across experimental systems be reconciled?
Discrepancies arise from DMCC’s rapid hydrolysis in aqueous environments, which reduces its reactivity in certain assays (e.g., Drosophila feeding studies) . Methodological adjustments include:
Q. What experimental design parameters are critical for inhalation carcinogenicity studies with DMCC?
Key parameters derived from rodent studies :
| Parameter | Value/Consideration |
|---|---|
| Exposure concentration | 1 ppm (4.4 mg/m³) |
| Duration | 6 hours/day, 5 days/week for 6 weeks |
| Model organism | Rats (nasal tumors) and hamsters (localized tumors) |
| Endpoints | Histopathology of nasal mucosa, tumor incidence |
- Include controls for spontaneous tumor rates and monitor hydrolysis byproducts.
Q. What mechanistic evidence supports DMCC’s classification as a Group 2A carcinogen?
DMCC is a direct-acting alkylating agent that forms DNA adducts (e.g., 4-dimethylaminothymidine) and induces mutations in somatic cells . Critical findings include:
- DNA damage : Strand breaks and chromosomal aberrations in mammalian cells .
- In vivo carcinogenicity : Nasal squamous carcinomas in rats and skin tumors in mice via topical application .
- Lack of transfection activity : Tumors induced by DMCC do not transform NIH 3T3 cells, suggesting non-viral mechanisms .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
